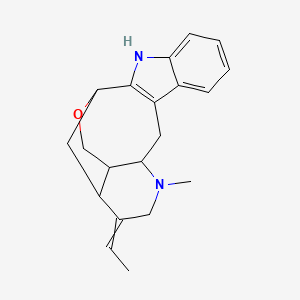
Taberpsychine
Übersicht
Beschreibung
Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .
Synthesis Analysis
The synthesis of Taberpsychine involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .Molecular Structure Analysis
The molecular structure of Taberpsychine is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Taberpsychine include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .Wissenschaftliche Forschungsanwendungen
Alkaloid Identification and Structure Elucidation : The identification of Taberpsychine as a new alkaloid and its structural analysis was first reported in 1971. This foundational research laid the groundwork for further studies into its properties and potential applications (Burnell & Medina, 1971).
Synthetic Reproduction : A significant advancement in the study of Taberpsychine is the total synthesis of its natural form. This has allowed for more extensive research and potential pharmaceutical applications by providing a consistent and controlled source of the compound (Kerkovius & Kerr, 2018).
Chemical Analyses and Derivative Studies : Further chemical analyses have led to the identification of Taberpsychine derivatives, providing insights into the structural diversity and potential variations of this compound for various applications (Lim et al., 2009).
Biomimetic Transformations : Research on biomimetic transformations of ajmaline into minor Gelsemium alkaloids, including 19Z-anhydrovobasinediol [(19Z)-taberpsychine], has provided valuable insights into the chemical pathways and potential medicinal uses of these compounds (Kitajima et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAGGQESSDYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85086877 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



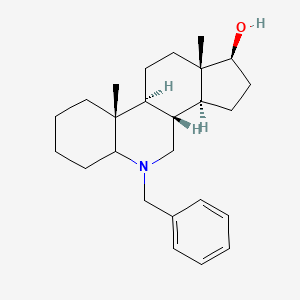
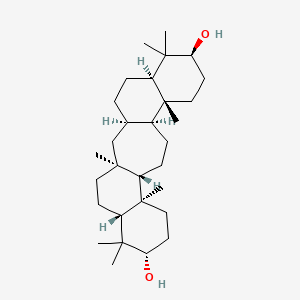

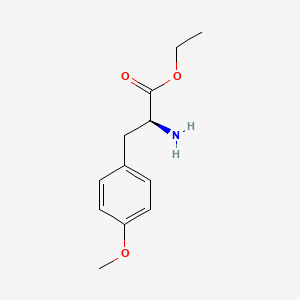
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
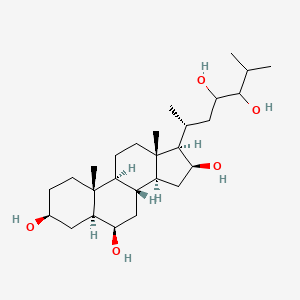
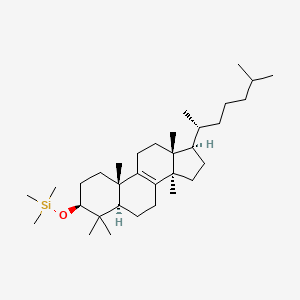
![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
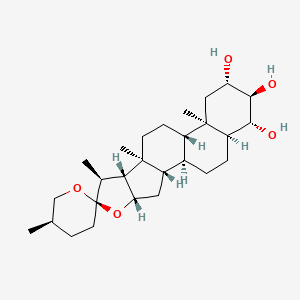
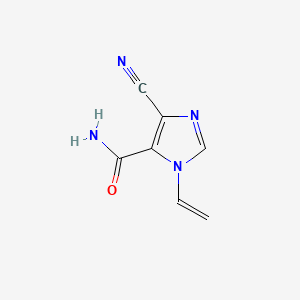
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)